Cbdvq

Analytical Chemistry Mass Spectrometry Cannabinoid Degradation

CBDVQ is the essential quinone reference standard for identifying and quantifying oxidative degradation of Cannabidivarin (CBDV) in pharmaceutical QC, forensic profiling, and cannabinoid research. Its unique structure (MW 300.4, λmax 268 nm) yields chromatographic retention and mass spectral fragmentation entirely distinct from the parent CBDV (MW 286.19)—making CBDVQ irreplaceable for specificity. Procure ≥95% pure crystalline solid for ICH-compliant stability studies, shelf-life specification, and LC-MS/MS method validation. Not for human or veterinary use.

Molecular Formula C19H24O3
Molecular Weight 300.4 g/mol
Cat. No. B14079342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbdvq
Molecular FormulaC19H24O3
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)C(=C(C1=O)O)C2C=C(CCC2C(=C)C)C
InChIInChI=1S/C19H24O3/c1-5-6-13-10-16(20)17(19(22)18(13)21)15-9-12(4)7-8-14(15)11(2)3/h9-10,14-15,22H,2,5-8H2,1,3-4H3/t14-,15+/m0/s1
InChIKeyOCASQLNJVSWGOM-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CBDVQ (Cannabidivarin Quinone): A Key Analytical Reference Standard for Phytocannabinoid Degradation Studies


CBDVQ, also known as Cannabidivarin quinone (CBQV), is a synthetic analytical reference standard (CAS: 2442488-55-1) with the molecular formula C19H24O3 and a molecular weight of 300.4 g/mol . It is structurally similar to known phytocannabinoids and is identified as a potential oxidative degradation product of cannabidivarin (CBDV), based on established degradation pathways of the related compound cannabidiol (CBD) . This compound is primarily supplied for research and forensic applications, not for human or veterinary use, and is typically characterized by techniques such as NMR and mass spectrometry to ensure high purity (≥95%) [1].

Why Cannabidivarin (CBDV) or Other Cannabinoid Standards Cannot Replace CBDVQ in Analytical Workflows


Generic substitution of CBDVQ with its parent compound CBDV or other commercially available cannabinoid standards (e.g., CBD, CBN) is scientifically invalid due to fundamental differences in chemical structure, chromatographic behavior, and spectral properties [1]. CBDVQ is a quinone derivative, resulting from the oxidation of the phenolic ring in CBDV, which confers unique physicochemical properties compared to its non-oxidized analog . This structural alteration leads to distinct retention times in HPLC, different mass spectrometric fragmentation patterns, and altered UV absorbance characteristics, making it impossible to use a CBDV standard as a substitute for identifying or quantifying CBDVQ in complex mixtures [2]. The use of an incorrect standard would compromise assay accuracy, specificity, and the ability to monitor degradation pathways critical for product stability and safety assessments, as detailed in the quantitative evidence below.

Quantitative Evidence for CBDVQ Differentiation vs. In-Class Cannabinoid Analogs


Molecular Weight and Formula Distinction: CBDVQ vs. Parent Cannabidivarin (CBDV)

CBDVQ exhibits a distinct molecular formula and exact mass compared to its non-oxidized parent, cannabidivarin (CBDV). This difference is critical for mass spectrometric identification and quantification, as it prevents signal overlap and ensures accurate peak assignment in complex sample matrices .

Analytical Chemistry Mass Spectrometry Cannabinoid Degradation

Purity Specification and Quantified Stability: Ensuring Reliable Analytical Method Development

Commercially available CBDVQ is provided as a highly characterized analytical reference standard with a defined purity (≥95%) and documented long-term stability (≥2 years when stored at -20°C) [1]. This contrasts with generic or in-house synthesized materials that often lack certified purity and stability data, which are essential for regulatory compliance and robust method development [2].

Analytical Method Validation Reference Material Stability Quality Control

Solubility Profile Differences vs. Parent Cannabinoid (CBDV) for Formulation and Sample Prep

CBDVQ demonstrates a distinct solubility profile in common laboratory solvents compared to its parent compound, CBDV. Specifically, CBDVQ is reported to be insoluble in PBS (pH 7.2), a common aqueous buffer used in biological assays, whereas CBDV is typically soluble in a range of organic solvents and can be formulated with lipids [1]. This difference is crucial for selecting appropriate solvents for analytical and in vitro studies.

Sample Preparation Formulation Science Cannabinoid Solubility

Optimal Application Scenarios for Procuring CBDVQ as an Analytical Reference Standard


Stability-Indicating Method Development for CBDV-Containing Products

Pharmaceutical and nutraceutical quality control laboratories developing or validating HPLC or LC-MS methods to monitor the stability of drug products or raw materials containing cannabidivarin (CBDV) should procure CBDVQ as a key impurity marker. The distinct mass (300.17 g/mol) and chromatographic properties of CBDVQ, compared to CBDV (286.19 g/mol), enable its unambiguous identification and quantification as a degradation product [1]. This is essential for establishing shelf-life specifications and ensuring product quality as per ICH guidelines.

Forensic Toxicology and Cannabinoid Profiling of Seized Materials

Forensic laboratories performing comprehensive phytocannabinoid profiling of seized cannabis or cannabis-derived products require CBDVQ to identify and quantify this specific degradation marker. The presence of CBDVQ can indicate the age, storage conditions, or processing history of a sample . Given its intended use for research and forensic applications and the warning against human use, it serves as a critical tool for distinguishing between naturally occurring cannabinoids and degradation artifacts in legal and regulatory contexts [2].

Fundamental Research on Cannabinoid Oxidative Degradation Pathways

Academic and industrial research groups investigating the oxidative stability and degradation kinetics of varin-series cannabinoids (like CBDV) should procure CBDVQ as a pure reference compound. Its defined purity (≥95%) and long-term stability (≥2 years at -20°C) enable accurate calibration for quantitative studies of degradation kinetics under various stress conditions (e.g., heat, light, oxygen) [3]. This allows for a mechanistic understanding of how CBDV degrades to its quinone form, which is vital for developing more stable cannabinoid formulations.

Metabolite Identification and Pharmacokinetic (PK) Assay Development

For researchers developing LC-MS/MS methods to quantify CBDV and its metabolites in biological matrices (e.g., serum, plasma), CBDVQ is an essential analytical standard. While not a primary human metabolite, it serves as a key in vitro degradation marker that can be used to validate the specificity of an analytical method, ensuring it can resolve the parent drug (CBDV) from potential oxidative artifacts formed during sample processing or storage [4]. Its unique solubility profile (insoluble in PBS) also informs sample preparation strategies to avoid precipitation and ensure accurate recovery [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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